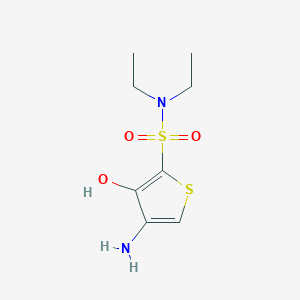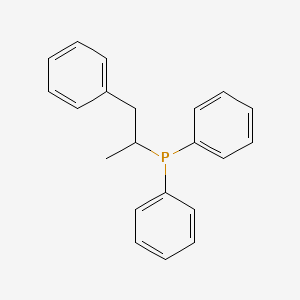
Diphenyl(1-phenylpropan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(1-phenylpropan-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1-phenylpropan-2-yl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyl(1-phenylpropan-2-yl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of diphenylchlorophosphine with phenylmagnesium bromide under controlled conditions yields the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl(1-phenylpropan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl(1-phenylpropan-2-yl)phosphane finds applications in multiple scientific domains:
Chemistry: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diphenyl(1-phenylpropan-2-yl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination alters the electronic properties of the metal, enhancing its reactivity and selectivity in various chemical reactions. The compound’s molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphine: Similar in structure but lacks the 1-phenylpropan-2-yl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Phenylphosphine: Contains one phenyl group attached to the phosphorus atom.
Uniqueness: Diphenyl(1-phenylpropan-2-yl)phosphane is unique due to the presence of the 1-phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where specific reactivity and selectivity are required .
Eigenschaften
CAS-Nummer |
823219-40-5 |
|---|---|
Molekularformel |
C21H21P |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
diphenyl(1-phenylpropan-2-yl)phosphane |
InChI |
InChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
InChI-Schlüssel |
IJFPCGGWSUPTTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



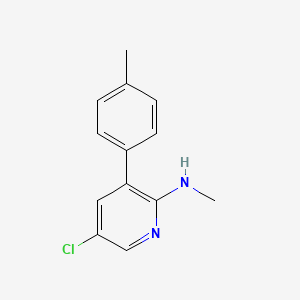

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)

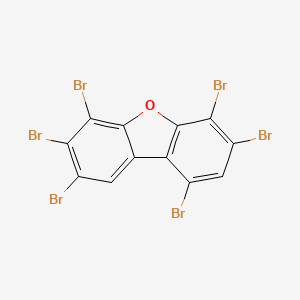

![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
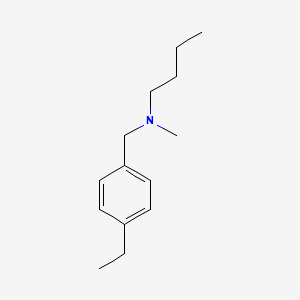
![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)
![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)
